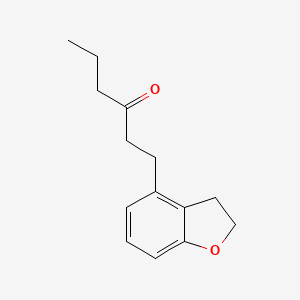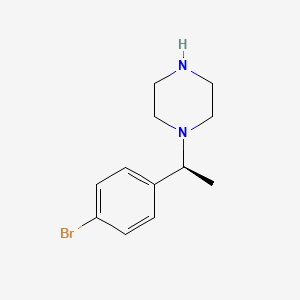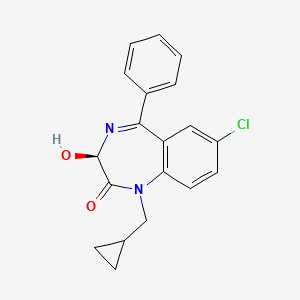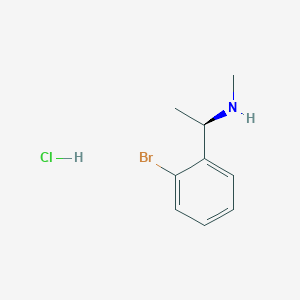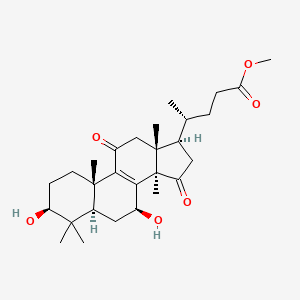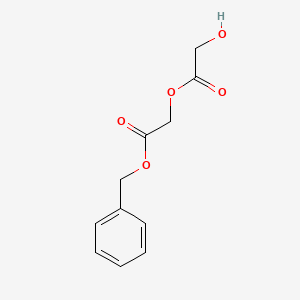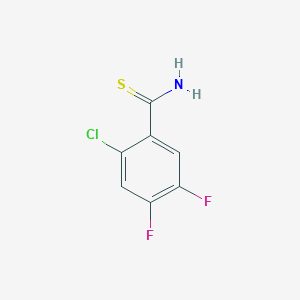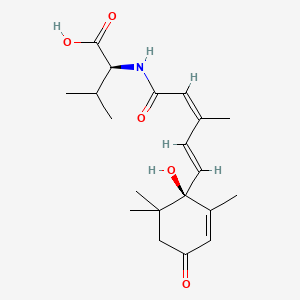
(+)-cis,trans-Abscisic Acid-L-valine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-cis,trans-Abscisic Acid-L-valine is a compound that combines the properties of abscisic acid and L-valine. Abscisic acid is a plant hormone involved in various plant developmental processes and stress responses, while L-valine is an essential amino acid that plays a crucial role in protein synthesis and muscle metabolism.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (+)-cis,trans-Abscisic Acid-L-valine typically involves the esterification of abscisic acid with L-valine. This process can be carried out using various catalysts and solvents to optimize yield and purity. Common reaction conditions include the use of acid or base catalysts, elevated temperatures, and specific solvents that facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound often employs microbial fermentation techniques. Microorganisms such as Corynebacterium glutamicum are engineered to produce L-valine, which is then chemically modified to form the desired compound. This method is preferred for its efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
(+)-cis,trans-Abscisic Acid-L-valine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Various substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Wissenschaftliche Forschungsanwendungen
(+)-cis,trans-Abscisic Acid-L-valine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its role in plant stress responses and developmental processes.
Medicine: Research explores its potential therapeutic effects, including its role in muscle metabolism and protein synthesis.
Industry: It is used in the production of various biochemical products and as a precursor in pharmaceutical synthesis
Wirkmechanismus
The mechanism of action of (+)-cis,trans-Abscisic Acid-L-valine involves its interaction with specific molecular targets and pathways. In plants, abscisic acid binds to receptors that regulate stress responses and developmental processes. L-valine, on the other hand, is involved in protein synthesis and muscle metabolism through its incorporation into proteins and activation of signaling pathways such as the mTOR pathway .
Vergleich Mit ähnlichen Verbindungen
(+)-cis,trans-Abscisic Acid-L-valine can be compared with other branched-chain amino acids such as leucine and isoleucine. While all three amino acids play crucial roles in protein synthesis and muscle metabolism, L-valine is unique in its specific interactions and metabolic pathways. Additionally, the combination with abscisic acid provides unique properties not found in other branched-chain amino acids .
Similar Compounds
Leucine: Another branched-chain amino acid involved in protein synthesis and muscle metabolism.
Isoleucine: Similar to leucine and valine, it plays a role in protein synthesis and energy production.
Eigenschaften
Molekularformel |
C20H29NO5 |
|---|---|
Molekulargewicht |
363.4 g/mol |
IUPAC-Name |
(2S)-2-[[(2Z,4E)-5-[(1R)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C20H29NO5/c1-12(2)17(18(24)25)21-16(23)9-13(3)7-8-20(26)14(4)10-15(22)11-19(20,5)6/h7-10,12,17,26H,11H2,1-6H3,(H,21,23)(H,24,25)/b8-7+,13-9-/t17-,20-/m0/s1 |
InChI-Schlüssel |
COFZPSSKTBVYKR-HSVLTRNASA-N |
Isomerische SMILES |
CC1=CC(=O)CC([C@@]1(/C=C/C(=C\C(=O)N[C@@H](C(C)C)C(=O)O)/C)O)(C)C |
Kanonische SMILES |
CC1=CC(=O)CC(C1(C=CC(=CC(=O)NC(C(C)C)C(=O)O)C)O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine](/img/structure/B13444028.png)
![Butanedioic acid;2-[4-[3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]-1,1,2,2-tetradeuterioethanol](/img/structure/B13444033.png)
pyrimidin-2-one](/img/structure/B13444037.png)
